![molecular formula C12H18N2O2S B5763861 N-(3,4-dimethoxybenzyl)-N'-ethylthiourea](/img/structure/B5763861.png)
N-(3,4-dimethoxybenzyl)-N'-ethylthiourea
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Overview
Description
N-(3,4-dimethoxybenzyl)-N'-ethylthiourea (DMBT) is a chemical compound that has been widely studied for its potential use in scientific research. It is a thiourea derivative that has been synthesized through various methods and has shown promising results in various applications.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-N'-ethylthiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins involved in cell proliferation and survival. N-(3,4-dimethoxybenzyl)-N'-ethylthiourea has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to activate the p53 tumor suppressor pathway.
Biochemical and Physiological Effects
N-(3,4-dimethoxybenzyl)-N'-ethylthiourea has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. N-(3,4-dimethoxybenzyl)-N'-ethylthiourea has also been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethoxybenzyl)-N'-ethylthiourea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent biological activity in various applications. However, N-(3,4-dimethoxybenzyl)-N'-ethylthiourea also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on N-(3,4-dimethoxybenzyl)-N'-ethylthiourea. One potential direction is the development of new cancer therapies based on N-(3,4-dimethoxybenzyl)-N'-ethylthiourea, either alone or in combination with other drugs. Another direction is the development of new antibiotics based on N-(3,4-dimethoxybenzyl)-N'-ethylthiourea, which could help to address the growing problem of antibiotic resistance. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4-dimethoxybenzyl)-N'-ethylthiourea and its potential applications in various fields of research.
Synthesis Methods
N-(3,4-dimethoxybenzyl)-N'-ethylthiourea can be synthesized through the reaction of 3,4-dimethoxybenzyl chloride with ethylthiourea in the presence of a base such as sodium hydroxide. The resulting compound can be purified through recrystallization and characterized using various spectroscopic techniques.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-N'-ethylthiourea has been studied for its potential use in various scientific research applications. It has been shown to have antimicrobial properties and has been used in the development of new antibiotics. N-(3,4-dimethoxybenzyl)-N'-ethylthiourea has also been studied for its potential use in cancer therapy, as it has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-ethylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-4-13-12(17)14-8-9-5-6-10(15-2)11(7-9)16-3/h5-7H,4,8H2,1-3H3,(H2,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUWXWKHHKISJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NCC1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24792601 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,4-dimethoxybenzyl)-N'-ethylthiourea |
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